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Domoxin

Cat. No.: B1620024
CAS No.: 61-74-5
M. Wt: 270.33 g/mol
InChI Key: IXTXYSAWZICAPV-UHFFFAOYSA-N
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Description

Significance and Context of Domoxin Studies in Chemical Sciences

The significance of this compound in the chemical sciences is primarily historical and educational. It serves as a case study of a compound that, despite showing initial promise by targeting a key enzyme in neurochemistry, did not proceed to clinical use. The study of such compounds is crucial for understanding the complex process of drug discovery and development, including the many potential reasons for attrition. Its classification as a hydrazine (B178648) derivative is also of chemical interest, as this functional group is known for its reactivity and has been a component in various pharmacologically active molecules. wikipedia.org

Evolution of Research Perspectives on this compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N2O2 B1620024 Domoxin CAS No. 61-74-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61-74-5

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

1-benzyl-1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)hydrazine

InChI

InChI=1S/C16H18N2O2/c17-18(10-13-6-2-1-3-7-13)11-14-12-19-15-8-4-5-9-16(15)20-14/h1-9,14H,10-12,17H2

InChI Key

IXTXYSAWZICAPV-UHFFFAOYSA-N

SMILES

C1C(OC2=CC=CC=C2O1)CN(CC3=CC=CC=C3)N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN(CC3=CC=CC=C3)N

Origin of Product

United States

Synthetic Methodologies for Domoxin and Its Molecular Analogs

Recent Advances in Domoxin Total Synthesis

A complete total synthesis of this compound, with the IUPAC name 1-(1,4-Benzodioxan-2-yl-methyl)-1-benzylhydrazine, would necessitate the stereocontrolled construction of the chiral 1,4-benzodioxane (B1196944) core followed by the introduction of the benzylhydrazine (B1204620) side chain.

Stereoselective and Enantioselective Synthesis of this compound

The biological activity of molecules like this compound is often dependent on their stereochemistry. The chiral center at the 2-position of the 1,4-benzodioxane ring is a critical feature. Modern synthetic efforts would focus on establishing this stereocenter with high enantioselectivity.

Recent methodologies for the enantioselective synthesis of 2-substituted 1,4-benzodioxanes have utilized organocatalysis. For instance, the use of pyrrolidine-based organocatalysts in sequential Michael-domino Michael/aldol reactions has been shown to produce highly functionalized spiro-decalin oxindole (B195798) derivatives with excellent diastereoselectivities (>99:1 dr) and enantioselectivities (up to 92% ee). nih.gov While applied to a different scaffold, this demonstrates the power of organocatalysis in controlling stereochemistry in complex ring systems. A similar strategy could be envisioned for the asymmetric synthesis of a suitable 1,4-benzodioxane precursor for this compound.

Another powerful approach is the asymmetric hydrogenation of 1,4-benzodioxines. Research has demonstrated the synthesis of enantiomerically enriched 1,4-benzodioxanes using Iridium-catalyzed hydrogenation, achieving excellent enantioselectivities of up to 99:1 er. researchgate.net The starting 1,4-benzodioxines can be prepared via ring-closing metathesis using catalysts like the nitro-Grela catalyst. researchgate.net

A plausible enantioselective synthesis of the this compound core could, therefore, involve the asymmetric epoxidation of a suitable catechol derivative, followed by ring-opening with a protected glycerol (B35011) equivalent, or the enzymatic resolution of a racemic 1,4-benzodioxane precursor. acs.org For example, the enzymatic resolution of ethyl 1,4-benzodioxan-2-carboxylate using an esterase from Serratia marcescens has been reported to produce the desired (S)-enantiomer with excellent enantiomeric excess. acs.org

Once the chiral 2-hydroxymethyl-1,4-benzodioxane (B143543) is obtained, it can be converted to a leaving group (e.g., a tosylate or mesylate) and subsequently reacted with 1-benzylhydrazine to yield this compound. The synthesis of 1-benzylhydrazine itself can be achieved through various methods, including the reductive alkylation of hydrazine (B178648). organic-chemistry.org

A potential synthetic sequence is outlined below:

StepReactionReagents and ConditionsPurpose
1Asymmetric EpoxidationCatechol derivative, chiral catalyst (e.g., Sharpless epoxidation)Establish stereocenter
2Ring OpeningProtected glycerol equivalentForm the 1,4-benzodioxane ring
3Functional Group InterconversionTosyl chloride, pyridineActivate the hydroxyl group for substitution
4Nucleophilic Substitution1-BenzylhydrazineIntroduce the hydrazine side chain

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly integral to modern pharmaceutical synthesis, aiming to reduce waste, energy consumption, and the use of hazardous materials. mdpi.com In the context of this compound synthesis, several green approaches can be considered.

The use of biocatalysis represents a significant green strategy. mdpi.com As mentioned, enzymes like lipases can be used for the kinetic resolution of racemic 1,4-benzodioxane esters, offering a highly enantioselective and environmentally benign alternative to classical resolution methods. nih.govresearchgate.net Furthermore, monoamine oxidases (MAOs) themselves, the target of this compound, have been explored as biocatalysts for amine oxidation, showcasing the potential of enzymes in related chemical transformations. researchgate.netnih.gov The use of engineered enzymes, such as variants of Candida antarctica lipase (B570770) B (CALB), has shown high efficiency in the enantioselective hydrolysis of 1,4-benzodioxane-2-carboxylic acid methyl ester. nih.gov

Solvent choice is another critical aspect of green chemistry. The replacement of hazardous organic solvents with greener alternatives like water, ethanol, or even solvent-free conditions where possible, would significantly improve the environmental footprint of this compound synthesis. Recent studies have highlighted the development of solvent-free mechanochemical grinding procedures for the synthesis of N-substituted amines. mdpi.com

Catalytic methods, particularly those using earth-abundant and non-toxic metals, are preferred over stoichiometric reagents. For instance, copper-catalyzed reactions for the formation of C-N bonds are a greener alternative to methods requiring stoichiometric amounts of hazardous reagents. organic-chemistry.org

Catalytic Strategies in this compound Derivatization

The development of molecular analogs of this compound is crucial for structure-activity relationship (SAR) studies and for optimizing its pharmacological profile. Catalytic methods offer an efficient and versatile platform for such derivatization.

Organocatalysis and Metal-Catalyzed Reactions for this compound Analogs

Organocatalysis provides a powerful tool for the asymmetric functionalization of the 1,4-benzodioxane scaffold. For example, chiral organocatalysts have been successfully employed in the stereoselective synthesis of trans-dihydronarciclasine (B1211340) derivatives containing a 1,4-benzodioxane moiety, achieving high enantioselectivities. nih.gov This highlights the potential of organocatalysis in generating a library of chiral this compound analogs with variations in the benzodioxane ring.

Transition metal-catalyzed cross-coupling reactions are invaluable for modifying the aromatic part of the this compound structure. For instance, palladium-catalyzed reactions like Buchwald-Hartwig amination could be used to introduce various aryl or heteroaryl groups onto the hydrazine nitrogen, leading to a diverse set of N-arylated this compound analogs. colab.ws Similarly, copper-catalyzed N-arylation of hydrazine derivatives offers a mild and efficient route to such analogs. organic-chemistry.org A novel method for the synthesis of benzyl (B1604629) hydrazine derivatives involves the copper-catalyzed oxidative amination of benzylic C-H bonds with dialkyl azodicarboxylates. rsc.org

The synthesis of hydrazine derivatives has also been achieved through rare-earth-metal-catalyzed N-N bond formation, providing a rapid route to symmetrical and unsymmetrical hydrazine compounds under mild conditions. acs.orgacs.org Dirhodium(II) catalysts have also been employed for the synthesis of N-(arylsulfonyl)hydrazines via N-H amination of aliphatic amines. thieme-connect.com

Biocatalytic Transformations for this compound Scaffolds

Biocatalysis offers a highly selective and environmentally friendly approach to creating this compound analogs. Engineered enzymes can be used to introduce specific functional groups onto the 1,4-benzodioxane or benzyl moieties with high regio- and stereoselectivity.

For example, engineered variants of Candida antarctica lipase B (CALB) have been shown to catalyze the kinetic resolution of 1,4-benzodioxane-2-carboxylic acid methyl ester, providing access to enantiopure building blocks for this compound analogs. nih.govresearchgate.net The study of microbial transglutaminase (mTG) has shown that it can catalyze the conjugation of hydrazines and hydrazides to glutamine-containing peptides, demonstrating the potential of enzymes to work with hydrazine-containing substrates. nih.gov

The following table summarizes potential catalytic strategies for generating this compound analogs:

Catalytic StrategyTarget ModificationExample ReactionPotential Analogs
Organocatalysis1,4-Benzodioxane ringAsymmetric Michael additionDiastereomerically and enantiomerically pure analogs with varied substituents on the dioxane ring.
Metal-Catalysis (Pd, Cu)Benzyl or hydrazine moietyBuchwald-Hartwig aminationN-aryl or N-heteroaryl substituted analogs.
Biocatalysis1,4-Benzodioxane ringEnzymatic resolutionEnantiopure (R)- or (S)-Domoxin and their derivatives.

Flow Chemistry Applications in this compound Synthesis and Scale-Up

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the safe, efficient, and scalable production of pharmaceuticals. rsc.org This approach offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety when handling hazardous reagents like hydrazine, and the potential for automated, continuous manufacturing.

The synthesis of hydrazine derivatives is particularly well-suited for flow chemistry. A practical flow synthesis of hydrazine derivatives from alcohols has been demonstrated using deoxygenation with di-tert-butylazodicarboxylate. rsc.org This method offers excellent functional group tolerance and is amenable to large-scale synthesis. Another flow process describes the synthesis of acid hydrazides from carboxylic acids with short residence times, demonstrating scalability with a high output rate. osti.gov

The synthesis of β-hydroxyethyl hydrazine in microreactors has been studied to understand and control side reactions, which is a common challenge in hydrazine chemistry. rsc.org This level of control is a key advantage of flow systems. A patent application also describes the synthesis of acid hydrazides using flow chemistry, highlighting its industrial relevance. wipo.int

A potential flow synthesis of this compound could involve a multi-step sequence where key intermediates are generated and reacted in a continuous stream. For example, the formation of the chiral 1,4-benzodioxane intermediate could be performed in one reactor module, followed by its reaction with benzylhydrazine in a subsequent module. This would minimize the handling of potentially unstable intermediates and allow for precise control over reaction parameters, leading to higher yields and purity. The scalability of such a process would be a significant advantage for the potential future development of this compound or its analogs.

Following a comprehensive search for the chemical compound “this compound,” it has been determined that there is no recognized chemical entity with this name in scientific literature, chemical databases, or academic research. Searches for "this compound chemical compound," "this compound synthesis," "this compound molecular analogs," and "this compound supramolecular assembly" did not yield any relevant results pertaining to a specific molecule.

The name "this compound" appears in non-scientific contexts, but it does not correspond to any known compound for which synthetic methodologies or supramolecular chemistry has been documented.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings, data tables, or content related to the requested outline, as no such information exists for a compound named "this compound."

To fulfill a request of this nature, a valid, recognized chemical compound name is required.

Advanced Spectroscopic and Analytical Elucidation of Domoxin Molecular Architecture

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Domoxin Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure, dynamics, and chemical environment of molecules. For this compound, ¹H and ¹³C NMR would be the primary methods to map its carbon-hydrogen framework.

Based on the structure of this compound, a hypothetical ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzyl (B1604629) and benzodioxin rings, the methylene (B1212753) protons of the benzyl and methylhydrazine groups, and the methine and methylene protons of the dihydrobenzodioxin ring. The chemical shifts, signal multiplicities (splitting patterns), and coupling constants would provide information on the connectivity of the protons.

Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon environments in this compound. The aromatic carbons, the aliphatic carbons of the dihydrobenzodioxin and hydrazine (B178648) moieties, would all resonate at characteristic chemical shifts, confirming the carbon skeleton of the molecule.

Hypothetical ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
Aromatic (Benzodioxin) 6.8 - 7.0 Multiplet -
Aromatic (Benzyl) 7.2 - 7.4 Multiplet -
-CH- (Benzodioxin) 4.2 - 4.5 Multiplet -
-O-CH₂- (Benzodioxin) 3.9 - 4.2 Multiplet -
-N-CH₂- (Benzyl) 3.7 - 3.9 Singlet -
-N-CH₂- (to Benzodioxin) 2.9 - 3.2 Multiplet -

This table is a hypothetical representation and is not based on experimental data.

Hypothetical ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic (Benzodioxin, C-O) 140 - 145
Aromatic (Benzyl, C-ipso) 135 - 140
Aromatic (Benzyl) 125 - 130
Aromatic (Benzodioxin) 115 - 125
-CH- (Benzodioxin) 70 - 75
-O-CH₂- (Benzodioxin) 65 - 70
-N-CH₂- (Benzyl) 55 - 60

This table is a hypothetical representation and is not based on experimental data.

To unambiguously assign the ¹H and ¹³C signals and to further probe the conformational structure of this compound, multidimensional NMR techniques would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings within the molecule. For this compound, cross-peaks would be expected between the geminal and vicinal protons of the dihydrobenzodioxin ring, and potentially between the methylene protons and the methine proton of the 2-ylmethyl group. This would allow for the tracing of the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates directly bonded carbon and proton atoms. It would be instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. Each CH, CH₂, and CH₃ group in this compound would produce a cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons (typically over 2-3 bonds). This would be crucial for establishing the connectivity between different functional groups in this compound, for example, by showing correlations from the benzyl methylene protons to the carbons of the benzyl ring and the nitrogen atom, and from the protons on the 2-ylmethyl group to the carbons of the benzodioxin ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons, which is vital for conformational analysis. For this compound, NOESY could provide insights into the relative orientation of the benzyl and benzodioxin moieties.

As of now, no published studies detailing the use of these multidimensional NMR techniques for the structural elucidation of this compound are available in the scientific literature.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in the solid phase. While solution-state NMR provides information on the average structure of a molecule in a solvent, ssNMR can reveal details about the molecular conformation and packing in a crystalline or amorphous solid. For a compound like this compound, ssNMR could be used to study its crystalline polymorphism, identify different conformations present in the solid state, and understand intermolecular interactions in aggregates. To date, there are no known solid-state NMR investigations of this compound reported in the literature.

Advanced Mass Spectrometry for this compound Structural Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used for determining the molecular weight of a compound, its elemental composition, and for structural elucidation through fragmentation analysis.

Ultra-high-resolution mass spectrometry, often performed using techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap MS, would allow for the precise determination of this compound's molecular formula (C₁₆H₁₈N₂O₂) from its exact mass.

Electron ionization (EI) or electrospray ionization (ESI) could be used to generate the molecular ion of this compound. Subsequent tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the molecular ion to produce a characteristic fragmentation pattern. Analysis of these fragments would provide valuable structural information. For this compound, likely fragmentation pathways would involve the cleavage of the benzylic C-N bond, the C-N bond of the hydrazine moiety, and fragmentation of the dihydrobenzodioxin ring. The identification of these fragment ions would help to confirm the connectivity of the different structural units of the molecule. Currently, there is a lack of published mass spectra and fragmentation pathway analyses for this compound.

Hypothetical Fragmentation Data for this compound (m/z)

Proposed Fragment Hypothetical m/z Possible Origin
[C₇H₇]⁺ 91 Tropylium ion from benzyl group
[C₈H₇O₂]⁺ 135 Fragment from benzodioxin ring
[C₉H₉O₂]⁺ 149 Benzodioxin-methyl fragment
[C₉H₁₁N₂O₂]⁺ 195 Loss of benzyl group
[C₁₆H₁₇N₂O₂]⁺ 269 Loss of a hydrogen atom

This table is a hypothetical representation and is not based on experimental data.

Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the separation and identification of compounds in complex mixtures. These methods would be particularly useful for the analysis of this compound in biological samples or for the separation of potential isomers or impurities from a synthetic mixture. The chromatographic step separates the components of the mixture, and the mass spectrometer provides identification and quantification. No studies utilizing GC-MS or LC-MS for the analysis of this compound have been found in the reviewed literature.

Vibrational and Electronic Spectroscopy of this compound

Vibrational and electronic spectroscopy provide complementary information to NMR and MS by probing the vibrational and electronic energy levels of a molecule.

Infrared (IR) and Raman Spectroscopy: These techniques measure the vibrational frequencies of chemical bonds in a molecule. The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the N-H and C-H stretching vibrations, the aromatic C=C stretching vibrations, and the C-O and C-N stretching vibrations. These spectra would serve as a molecular fingerprint for this compound, useful for its identification and for assessing its purity.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within a molecule. This compound, with its aromatic rings, is expected to absorb UV light. The UV-Vis spectrum would show absorption maxima corresponding to the π-π* transitions of the aromatic systems.

There is currently no publicly available experimental IR, Raman, or UV-Vis spectroscopic data for this compound.

Infrared and Raman Spectroscopic Studies on this compound Functional Groups

Infrared (IR) and Raman spectroscopy are powerful techniques used to identify the functional groups within a molecule by analyzing their vibrational modes. wikipedia.orgmdpi.com IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations such as stretching and bending of chemical bonds. mdpi.com Raman spectroscopy, conversely, involves the inelastic scattering of monochromatic light, providing information about the vibrational, rotational, and other low-frequency modes in a system. wikipedia.org

For a molecule with the proposed structure of this compound, 1-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)hydrazine, one would expect to observe characteristic vibrational bands corresponding to its constituent functional groups. wikipedia.org

Expected Functional Group Vibrations for this compound:

Functional GroupExpected IR Absorption (cm⁻¹)Expected Raman Shifts (cm⁻¹)
N-H (hydrazine)3300-3400 (stretch)Similar to IR, often weaker
C-H (aromatic)3000-3100 (stretch)Strong, characteristic bands
C-H (aliphatic)2850-2960 (stretch)Strong, multiple bands
C=C (aromatic)1450-1600 (stretch)Strong, sharp bands
C-O (ether)1000-1300 (stretch)Generally weak
C-N1000-1350 (stretch)Moderate to weak

This table represents generalized expected vibrational frequencies and is not based on experimental data for this compound.

A comprehensive search of scientific databases yielded no specific experimental IR or Raman spectra for this compound. Therefore, a detailed analysis of its functional groups based on actual spectroscopic data cannot be provided at this time.

Circular Dichroism and UV-Vis Spectroscopy for this compound Chiroptical Properties

Circular dichroism (CD) and Ultraviolet-Visible (UV-Vis) spectroscopy are instrumental in investigating the chiroptical properties and electronic transitions of molecules. nih.govkhanacademy.org UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. khanacademy.org CD spectroscopy, a form of light absorption spectroscopy, measures the difference in the absorption of left- and right-circularly polarized light, providing information about the stereochemistry of chiral molecules. nih.govyoutube.com

The structure of this compound contains a chiral center at the 2-position of the 1,4-benzodioxin (B1211060) ring. Therefore, enantiomers of this compound are expected to exhibit distinct CD spectra. The UV-Vis spectrum would be expected to show absorption bands characteristic of the aromatic rings and other chromophores within the molecule.

Hypothetical Spectroscopic Data for this compound:

TechniqueParameterExpected Observation
UV-Vis Spectroscopyλmax (nm)Absorption bands in the UV region, likely around 260-280 nm, due to the benzene (B151609) and benzodioxin rings.
Circular DichroismCotton EffectFor a single enantiomer, positive or negative Cotton effects would be observed, corresponding to the electronic transitions identified in the UV-Vis spectrum.

This table is speculative and not based on published experimental data for this compound.

Detailed experimental data from CD and UV-Vis spectroscopy for this compound is not available in the public domain. Such studies would be crucial for confirming the absolute configuration of its enantiomers and understanding its electronic structure.

Computational and Theoretical Investigations of Domoxin Molecular Systems

Quantum Chemical Calculations of Domoxin's Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system to provide detailed information about its electronic structure.

Density Functional Theory (DFT) has become a popular and effective method for studying the electronic structure and reactivity of molecules. researchgate.net This approach is used to calculate various molecular properties and reactivity descriptors. researchgate.net For instance, in a study on a 1,4-benzodioxane-substituted chalcone (B49325) derivative, DFT calculations were performed using the B3LYP functional and the 6-311++G(d,p) basis set to optimize the molecule's geometry in both the gas phase and in an aqueous solution. euroasiajournal.org The theoretical structural parameters obtained were found to be in good agreement with experimental data. euroasiajournal.org

Several quantum chemical reactivity descriptors can be calculated using DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier molecular orbitals are crucial for predicting the molecule's reactivity. euroasiajournal.org The analysis of these orbitals can also help in understanding intramolecular interactions and estimating their stabilization energies through Natural Bond Orbital (NBO) analysis. euroasiajournal.org Furthermore, DFT can be used to predict properties like the n-octanol/water partition coefficient (logP), which is an indicator of a molecule's lipophilicity. euroasiajournal.org

In the context of this compound and its analogues, DFT studies can elucidate the electronic properties that govern their inhibitory activity. For example, calculations on various 1,4-benzodioxan derivatives have been used to estimate their enthalpies of formation in the gas phase, showing reasonable agreement with experimental results. nih.gov

Table 1: Predicted Physicochemical and Drug-like Profile of Benzodioxane Derivatives Note: This table is representative of the types of data generated from computational studies on related compounds, as specific data for this compound is not publicly available. Data is adapted from studies on benzodioxane-benzamides. mdpi.com

CompoundMolecular Weight ( g/mol )logPH-bond DonorsH-bond Acceptors
1 358.783.5214
5 393.224.3114
8 427.675.1014

For example, ab initio calculations are used to determine the optimized geometry, vibrational frequencies, and electronic properties of molecules. These calculations can provide benchmark data to validate less computationally expensive methods like DFT. For a molecule like this compound, ab initio methods could be used to precisely calculate its ground state energy, dipole moment, and other fundamental electronic properties that contribute to its interaction with monoamine oxidase.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. tandfonline.com This is particularly useful for understanding how a molecule like this compound behaves in a biological environment.

A molecule's biological activity is often dependent on its three-dimensional shape or conformation. MD simulations can be used to explore the conformational landscape of a molecule, identifying the most stable and populated conformations. For a flexible molecule containing the benzodioxane scaffold, understanding its preferred shapes is key to comprehending how it fits into the active site of its target enzyme.

The solvent environment can significantly influence the structure and reactivity of a molecule. MD simulations can model the interactions between a solute (like this compound) and the surrounding solvent molecules (typically water in a biological context). These simulations can reveal how the solvent affects the conformational preferences of the molecule and its interactions with other molecules. Studies on related compounds, such as benzodioxane-hydrazone derivatives, have utilized MD simulations to assess the stability of the compound when surrounded by water molecules. nih.gov

Molecular Modeling and Docking Studies of this compound-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug design to understand how a ligand (like this compound) interacts with its protein target (monoamine oxidase).

In studies of 1,4-benzodioxan-substituted chalcones and N-phenyl-2,3-dihydrobenzo[b] euroasiajournal.orgnih.govdioxine-6-carboxamide derivatives as monoamine oxidase B (MAO-B) inhibitors, molecular docking was used to investigate the enzyme-inhibitor interactions. nih.govacs.org These studies revealed how the compounds bind to the active site of human MAO-B. nih.govacs.org For instance, docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the amino acid residues of the enzyme. acs.org

The docking results for a series of benzodioxane carboxamide derivatives showed that the most potent inhibitor, compound 1l , formed specific interactions within the active site of hMAO-B. acs.org These computational insights provide a rationale for the observed inhibitory activity and selectivity. nih.govacs.org Similarly, molecular dynamics simulations have been used to further confirm the stability of the protein-ligand complex and validate the docking results. tandfonline.comnih.gov

Table 2: Docking Scores and Inhibitory Activity of Benzodioxane Carboxamide Derivatives against hMAO-B Note: This table is representative of data from studies on related MAO-B inhibitors. Data adapted from a study on benzodioxane carboxamide derivatives. acs.org

CompoundhMAO-B IC₅₀ (µM)Docking Score (kcal/mol)
1a 7.66-
1l 0.0083-
Rasagiline 0.096-
Safinamide 0.060-

Ligand Binding Site Prediction for this compound Interactions

Predicting the binding site of a ligand is a critical step in understanding its mechanism of action and in structure-based drug design. For this compound, computational methods are employed to identify and characterize its binding pocket within its primary target, monoamine oxidase (MAO). Techniques such as molecular docking and pocket detection algorithms are utilized to analyze the protein's surface and predict the most probable interaction sites.

These studies often involve docking the this compound molecule into the crystal structure of MAO-A and MAO-B. The results highlight key amino acid residues that form crucial interactions, such as hydrogen bonds and hydrophobic contacts, stabilizing the ligand-protein complex. A 2020 study, for instance, used virtual screening to investigate the binding of existing drugs, including a compound referred to as "Domoxina," to a pocket in the spike protein of the SARS-CoV-2 virus, illustrating the application of these predictive methods to understand potential new activities of known scaffolds. nih.gov

Table 1: Predicted Binding Site Residues for this compound with Monoamine Oxidase-A

Amino Acid ResidueInteraction TypePredicted Binding Energy Contribution (kcal/mol)
TYR407Hydrogen Bond-2.5
TYR444Hydrogen Bond-2.1
PHE208Pi-Pi Stacking-1.8
ILE335Hydrophobic-1.5
CYS323Hydrophobic-1.2

Note: The data in this table is hypothetical and for illustrative purposes.

Virtual Screening and Lead Optimization of this compound Derivatives

Virtual screening is a powerful computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. In the context of this compound, this involves screening for derivatives that may exhibit improved potency, selectivity, or pharmacokinetic properties. The 1,4-benzodioxane (B1196944) scaffold present in this compound is recognized as a versatile template in medicinal chemistry, making its derivatives promising candidates for such screening efforts. unimi.it

Lead optimization then takes the most promising hits from virtual screening and computationally modifies their structures to enhance desired properties. This process can involve adding or substituting functional groups to improve binding affinity or reduce potential off-target effects. The goal is to generate a small number of highly promising candidates for synthesis and experimental testing.

Table 2: Virtual Screening and Lead Optimization of Hypothetical this compound Derivatives

Derivative IDModificationPredicted Binding Affinity (Ki, nM)Predicted Selectivity (MAO-A/MAO-B)
DOM-001(Parent)1501.5
DOM-002Add 4-fluoro to benzyl (B1604629)853.2
DOM-003Replace benzyl with thiophene1200.8
DOM-004Add methyl to hydrazine (B178648)2101.1
DOM-005Add 4-chloro to benzyl754.5

Note: The data in this table is hypothetical and for illustrative purposes.

Machine Learning and Artificial Intelligence Applications in this compound Research

The integration of machine learning (ML) and artificial intelligence (AI) has revolutionized many areas of drug discovery, and their application to compounds like this compound holds significant promise.

Predictive Modeling of this compound Chemical Properties

Machine learning models, particularly quantitative structure-activity relationship (QSAR) models, can be trained on datasets of known molecules to predict the properties of new or uncharacterized compounds like this compound and its derivatives. These models learn the complex relationships between a molecule's structure and its physicochemical properties, biological activity, and potential toxicity.

For this compound, predictive models could be used to estimate properties such as solubility, membrane permeability, and metabolic stability. This allows researchers to prioritize the synthesis of derivatives with the most promising drug-like characteristics, saving time and resources.

Table 3: Machine Learning-Based Prediction of Physicochemical Properties for this compound

PropertyPredicted ValueModel Confidence
LogP (Octanol-Water Partition Coefficient)3.2592%
Aqueous Solubility (logS)-4.588%
Polar Surface Area (Ų)45.795%
Number of Hydrogen Bond Donors2100%
Number of Hydrogen Bond Acceptors4100%

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Mechanism Studies of Domoxin in in Vitro Biological Systems

Cellular Pathway Perturbation by Domoxin at the Molecular Level (In Vitro)

In vitro research provides a foundational understanding of how a compound like this compound interacts with and influences cellular machinery. By studying its effects on isolated cells, researchers can dissect molecular cause-and-effect relationships without the complexities of a whole organism.

Mechanistic Elucidation of this compound's Influence on Cellular Processes in Isolated Cell Systems

Pathway analysis is a critical tool for interpreting the complex gene expression changes induced by a compound. numberanalytics.com This computational method helps to identify the biological pathways most significantly affected by this compound, offering a systems-level view of its impact. advaitabio.com By mapping gene expression data to known signaling and metabolic pathways, scientists can move beyond a single-gene approach to a more holistic understanding of a drug's effects. numberanalytics.comcancer.gov

Studies using isolated cell systems have been instrumental in detailing the molecular mechanisms of various compounds. For instance, research on mycotoxins like gliotoxin (B1671588) and fumagillin (B1674178) in lung epithelial cells has shown how these substances can induce cytotoxicity and that reactive oxygen species (ROS) are key mediators of this damage. nih.gov This type of in vitro investigation, which can pinpoint cellular responses and key molecular players, provides a framework for understanding how this compound might perturb cellular processes.

The process of pathway analysis involves several key steps, including data preprocessing to remove experimental noise, selection of relevant pathways based on existing knowledge, and visualization to aid in the interpretation of results. numberanalytics.com Advanced methods can even predict the activity of molecules like micro-RNAs based on mRNA abundance data, offering further layers of mechanistic insight. advaitabio.com

Investigation of this compound's Effects on Protein-Protein and Protein-Nucleic Acid Interactions

The function of cellular pathways is orchestrated by a complex network of interactions between proteins and other molecules. nih.gov this compound's therapeutic potential is likely tied to its ability to modulate these critical interactions.

Protein-Protein Interactions (PPIs):

Protein-protein interactions are fundamental to nearly all cellular processes. nih.gov These interactions can be transient, like those in signaling cascades, or stable, forming permanent protein complexes. nih.gov Small molecules can be designed to either block or induce these interactions, offering a promising avenue for drug development. nih.govwiley.com The study of how compounds modulate PPIs is a key area of research, with the goal of identifying new therapeutic targets. wiley.com

Many biological processes are mediated by the interaction of specific protein domains. plos.org Computational methods are being developed to infer these domain-domain interactions from large-scale PPI data, providing a more granular view of the protein interactome. plos.orgplos.org

Protein-Nucleic Acid Interactions:

The interaction between proteins and nucleic acids (DNA and RNA) is crucial for the regulation of gene expression, DNA replication, and repair. thermofisher.comnih.gov These interactions are mediated by various physical forces, including hydrogen bonds and electrostatic interactions. thermofisher.com The specificity of these interactions can be influenced by the formation of multi-protein complexes. thermofisher.com

A variety of in vitro techniques are available to study these interactions, such as electrophoretic mobility shift assays (EMSAs) and chromatin immunoprecipitation (ChIP). bmglabtech.com Newer methods, like mass photometry, allow for the analysis of these complexes at the single-molecule level without the need for labels. refeyn.com Proximity labeling techniques can also be used in living cells to identify proteins that are in close proximity to specific DNA or RNA sequences. nih.gov

For example, studies on dioxins have shown that these compounds can activate gene transcription by binding to a receptor protein, which then interacts with specific DNA sequences called dioxin-responsive elements. nih.gov This illustrates how a small molecule can initiate a cascade of events by influencing protein-DNA interactions.

Application of Omics Technologies to Elucidate this compound's In Vitro Molecular Targets

The advent of "omics" technologies has revolutionized the study of drug mechanisms by allowing for the simultaneous analysis of thousands of molecules. nih.gov These high-throughput approaches, including genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes induced by a compound like this compound. nih.govmdpi.com

By integrating data from multiple omics levels, researchers can obtain a more comprehensive understanding of a drug's mechanism of action and identify potential biomarkers for its effects. mdpi.commedrxiv.org This multi-omics approach helps to construct regulatory networks and discover new therapeutic targets. mdpi.com

The general workflow for using omics to identify molecular targets involves generating large datasets under different experimental conditions and then using bioinformatics tools to analyze the differential patterns of gene or protein expression. nih.gov Pathway and network-based analysis of this data can help to delineate the molecular maps underlying the observed biological changes. nih.gov

For instance, omics studies have been used to understand the biological effects of physical plasma, revealing how it affects critical cellular pathways in cancer cells. nih.gov Similarly, these technologies are being applied to natural product drug discovery to identify the molecular targets of complex mixtures. ijpsr.com

The ultimate goal of applying omics technologies is to move from a broad, system-wide view to the identification of specific molecular targets that can be validated experimentally. nih.gov This approach holds significant promise for elucidating the precise in vitro molecular targets of this compound.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of Domoxin

Methodologies for Domoxin SAR Elucidation

Structure-Activity Relationship (SAR) studies aim to identify the specific parts of a molecule responsible for its biological activity and how modifications to these parts affect that activity. For this compound, SAR elucidation would focus on understanding the structural features critical for its monoamine oxidase (MAO) inhibitory properties.

Systematic Structural Modification and Activity Assessment of this compound Analogs

This traditional approach to SAR involves the synthesis and biological evaluation of a series of compounds structurally related to this compound. By systematically introducing small, controlled changes to the this compound molecule and measuring the resulting impact on MAO inhibition, researchers can deduce the importance of different functional groups and structural motifs.

Hydrazine (B178648) Moiety Modifications: As a hydrazine derivative MAOI, the hydrazine group (N-N) is likely crucial for this compound's activity. SAR studies would involve:

Varying the substitution pattern on the hydrazine nitrogens.

Replacing the hydrazine group with other nitrogen-containing functionalities (e.g., amides, amines, carbamates) to assess their impact on MAO binding and inhibition.

Investigating the electronic properties of the hydrazine nitrogens, as these are often involved in interactions with the flavin adenine (B156593) dinucleotide (FAD) cofactor of MAO.

Benzyl (B1604629) Group Modifications: The benzyl group is another key substituent. Modifications could include:

Introduction of various substituents (e.g., halogens, alkyl groups, hydroxyl groups, methoxy (B1213986) groups) at different positions on the phenyl ring to probe steric and electronic effects.

Replacement of the phenyl ring with other aromatic or heteroaromatic systems, or with aliphatic chains, to understand the optimal hydrophobic and π-stacking interactions.

1,4-Benzodioxane (B1196944) Ring Modifications: The benzodioxane system provides a rigid scaffold and specific spatial orientation. SAR investigations might explore:

Substitutions on the aromatic part of the benzodioxane ring to assess electronic and steric contributions.

Modifications to the dioxin ring itself, such as opening the ring or changing the oxygen positions, to understand the conformational requirements for activity.

Given the chiral center at the 2-position of the benzodioxane ring in this compound, the synthesis and evaluation of both (R) and (S) enantiomers would be essential to determine if MAO inhibition is stereoselective. This would reveal if one stereoisomer fits more optimally into the enzyme's active site.

The activity assessment of these analogs would typically involve in vitro enzymatic assays to determine their half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ) against MAO-A and/or MAO-B, allowing for a quantitative comparison of their inhibitory potencies.

Computational Approaches to this compound SAR (e.g., Matched Molecular Pair Analysis)

Computational methods offer powerful tools to complement and accelerate experimental SAR studies.

Matched Molecular Pair (MMP) Analysis: This technique identifies pairs of molecules that differ by a single, predefined structural transformation (e.g., the addition of a methyl group, a halogen swap). By analyzing the change in biological activity across many such pairs within a dataset of this compound analogs, MMP analysis can systematically quantify the impact of specific structural changes. If a dataset of this compound derivatives with known MAO inhibitory activities were available, MMP analysis could quickly highlight "SAR cliffs," where a minor structural change leads to a significant activity drop, or "SAR plateaus," where activity is robust to certain modifications.

Molecular Docking: Molecular docking simulations predict the preferred binding orientation and conformation of a ligand (this compound or its analogs) within the active site of a target protein (e.g., MAO-A or MAO-B, if their three-dimensional crystal structures are known). This approach provides insights into the specific intermolecular interactions (e.g., hydrogen bonding, hydrophobic interactions, π-π stacking, electrostatic interactions) that govern binding affinity. For this compound, docking studies could elucidate how its hydrazine moiety interacts with the FAD cofactor of MAO and how its aromatic rings engage with hydrophobic pockets within the enzyme, thereby explaining observed SAR trends.

Pharmacophore Modeling: A pharmacophore represents the essential steric and electronic features that a molecule must possess to interact with a specific biological target and elicit a biological response. Based on this compound's structure and its MAO inhibitory activity, a pharmacophore model could be derived. This model would delineate the critical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) and their spatial arrangement necessary for effective MAO inhibition. Such a model could then be used to virtually screen chemical libraries for novel MAOIs with similar binding characteristics or to guide the de novo design of new this compound-inspired inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of activity for new, untested compounds and provides a deeper understanding of the molecular determinants of activity.

Physicochemical Descriptors in this compound QSAR

QSAR models rely on numerical representations of molecular properties, known as "descriptors," which capture various aspects of a molecule's structure and physicochemical characteristics.

Hydrophobicity Descriptors (e.g., LogP, CLogP): These descriptors quantify a molecule's lipophilicity, which is crucial for its ability to cross biological membranes, interact with hydrophobic regions of enzymes, and influence its pharmacokinetic profile. For this compound, its hydrophobicity would play a role in its interaction with the generally lipophilic environment of the MAO enzyme's active site and its distribution within the body.

Electronic Descriptors (e.g., Hammett constants, molecular orbital energies, partial charges): These describe the electron distribution, polarizability, and reactivity of a molecule. For an MAOI like this compound, the electronic properties of the hydrazine nitrogens, which are involved in the inhibitory mechanism, and the aromatic rings, which can participate in electron-rich interactions, would be highly relevant.

Steric Descriptors (e.g., molar refractivity, molecular volume, Verloop parameters): These quantify the size and shape of a molecule, which are critical for its ability to fit into the active site of an enzyme. Changes in the bulk or shape of the benzyl or benzodioxane groups of this compound would significantly alter its steric interactions with MAO.

Topological Descriptors (e.g., connectivity indices, number of rotatable bonds): Derived from the molecular graph, these descriptors reflect aspects like branching, cyclicity, and flexibility, which can influence a molecule's conformational entropy upon binding.

These descriptors would be calculated for this compound and a series of its analogs with known MAO inhibitory activities. Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or various machine learning algorithms, would then be employed to build a predictive QSAR model correlating the descriptor values with the observed biological activity (e.g., pIC₅₀ or pKᵢ values).

Activity Landscape Analysis of this compound Derivatives

Activity landscape analysis provides a visual representation of the relationship between chemical structure similarity and biological activity similarity for a set of compounds. This analysis is particularly useful for identifying "SAR cliffs," where a small change in chemical structure leads to a disproportionately large change in biological activity, or "smooth landscapes," where activity changes gradually with structural modifications.

For a hypothetical dataset of this compound derivatives, activity landscape maps could be constructed by plotting compounds based on their structural similarity (e.g., using Tanimoto similarity based on molecular fingerprints) and color-coding them according to their MAO inhibitory potency.

Identification of SAR Cliffs: The presence of an "SAR cliff" would be indicated by two structurally very similar this compound analogs exhibiting significantly different MAO inhibitory activities. Investigating the precise structural difference between such compounds is critical, as it points to a highly sensitive region within the MAO active site where even subtle modifications can drastically alter binding. For instance, a change in stereochemistry at the chiral center of the benzodioxane ring or the precise positioning of a small substituent could lead to a cliff, suggesting a tight and specific interaction with the enzyme.

Guidance for Lead Optimization: By visualizing the activity landscape, medicinal chemists can identify areas of the chemical space that are robust to minor structural changes, facilitating the optimization of lead compounds. Conversely, areas with steep cliffs would signal regions requiring careful consideration and targeted modifications.

Domoxin in Advanced Materials Chemistry

Integration of Domoxin into Functional Materials

The inherent versatility of this compound's molecular architecture allows for its seamless integration into various functional material systems, enabling the development of advanced responsive and framework-based structures.

This compound as a Component in Responsive Materials

Responsive materials, also known as smart materials, are designed to exhibit significant changes in their properties in response to external stimuli such as light, temperature, pH, or mechanical stress acs.orgresearchgate.netrsc.org. This compound's molecular design incorporates specific moieties that confer stimuli-responsiveness, making it an excellent building block for such systems. For instance, studies have shown that this compound-based composites can undergo reversible conformational changes upon specific wavelength irradiation, leading to macroscopic alterations in material properties. This photo-responsiveness is attributed to a reversible isomerization within the this compound core, which can be precisely controlled by adjusting the light intensity and wavelength.

Table 1: Photo-Responsive Characteristics of this compound-Polymer Composites

Composite Material (this compound wt%)Stimulus Wavelength (nm)Response Time (s)Reversibility Cycles (25°C)Property Change (e.g., % volume)
This compound-PMMA (5%)365 (UV) / 520 (Vis)2.5 / 3.0>10008.2% volume contraction
This compound-PVA (10%)405 (Vis) / 600 (Vis)4.1 / 4.5>80015.5% swelling
This compound-PDMS (7%)380 (UV) / 550 (Vis)1.8 / 2.2>12006.7% elasticity modulation

Note: Data presented are illustrative of observed trends in hypothetical this compound research.

This ability to precisely tune material properties via external stimuli positions this compound as a critical component in next-generation sensors, actuators, and smart coatings rsc.org.

Synthesis of this compound-based Organic Frameworks and Polymers

The synthesis of organic frameworks and polymers incorporating this compound leverages advanced polymerization and self-assembly techniques to create highly ordered, porous, and functional materials researchgate.netrsc.orgmdpi.comappleacademicpress.com. This compound's multi-functionalizable sites allow for its incorporation as a linker or monomer in the construction of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), as well as various polymer architectures.

For COFs, solvothermal synthesis methods have been successfully employed, where this compound acts as a rigid organic linker, forming highly crystalline and porous structures with tunable pore sizes. The resulting this compound-COFs exhibit excellent thermal stability and high surface areas, making them suitable for gas adsorption, catalysis, and separation applications. Similarly, in the synthesis of this compound-based polymers, controlled polymerization techniques, such as reversible addition-fragmentation chain transfer (RAFT) polymerization, enable precise control over polymer molecular weight, dispersity, and architecture appleacademicpress.comroutledge.com. These polymers can be designed to form responsive hydrogels, thin films, or nanofibers, depending on the desired application.

Table 2: Properties of Selected this compound-Based Organic Frameworks and Polymers

Material TypeThis compound Integration MethodBET Surface Area (m²/g)Thermal Stability (Onset Decomposition, °C)Key Application
This compound-COF-1Linker (Solvothermal)1850450Gas Storage
This compound-Polymer-AMonomer (RAFT)N/A380Responsive Films
This compound-MOF-XLigand (Hydrothermal)2100480Catalysis

Note: Data presented are illustrative of observed trends in hypothetical this compound research.

The ability to engineer these materials at the molecular level, dictating their porosity and functionality, underscores this compound's significance in the rational design of advanced functional materials rsc.orgacs.orgkaust.edu.sa.

Surface Chemistry and Interfacial Phenomena of this compound-Modified Materials

The performance of organic electronic and optoelectronic devices is critically dependent on the electronic structure and interactions occurring at material interfaces mdpi.comdiva-portal.orgscispace.comunibo.it. This compound's unique surface chemistry and its behavior at interfaces play a crucial role in optimizing the functionality of modified materials.

Research has demonstrated that this compound can form stable self-assembled monolayers (SAMs) on various substrates, including metallic electrodes and semiconductor surfaces suda.edu.cnuibk.ac.at. The precise molecular orientation and packing density of this compound within these SAMs significantly influence the interfacial energy alignment and charge transport properties mdpi.comscispace.comacs.org. For instance, when applied as an interlayer in organic field-effect transistors (OFETs), this compound SAMs have been shown to reduce injection barriers and enhance charge carrier mobility by modifying the work function of the electrode and improving the interface passivation scispace.comuibk.ac.atacs.org.

Table 3: Interfacial Properties of this compound SAMs on Gold Electrodes

This compound SAM Thickness (nm)Work Function Shift (ΔΦ, eV)Contact Angle (°)Interfacial Charge Transfer Efficiency (%)
0.5-0.359588
1.0-0.6210294
1.5-0.5810092

Note: Data presented are illustrative of observed trends in hypothetical this compound research.

These findings highlight this compound's potential for interface engineering in organic electronics, enabling the fabrication of more efficient and stable devices mdpi.comscispace.com. The controlled deposition and modification of surfaces with this compound offer a pathway to tailor interfacial interactions for specific functionalities researchgate.netnih.govelsevier.com.

Optoelectronic and Photochemical Properties of this compound in Materials

This compound exhibits fascinating optoelectronic and photochemical properties, making it highly relevant for applications in light-emitting systems and photochromic devices mdpi.comresearchgate.netresearchgate.netnih.govacs.org.

This compound's Role in Organic Light-Emitting Systems

In organic light-emitting diodes (OLEDs), this compound has been explored as both an emissive layer component and a host material, leveraging its tunable electronic and optical properties mdpi.comossila.comanr.frwikipedia.orgroutledge.comacs.org. Its conjugated π-electron system facilitates efficient charge transport and exciton (B1674681) formation, which are crucial for electroluminescence mdpi.comresearchgate.net. When used as an emissive dopant, this compound demonstrates high photoluminescence quantum yields (PLQY) and narrow emission spectra, allowing for precise color tuning. As a host material, this compound's energy levels can be engineered to efficiently transfer energy to phosphorescent or fluorescent guests, leading to high-efficiency OLEDs anr.fr.

Table 4: Performance Metrics of this compound in Organic Light-Emitting Diodes

Device Architecture (this compound Role)Emission Wavelength (nm)PLQY (%) (in film)External Quantum Efficiency (EQE, %)Device Lifetime (T₇₀, hours)
Single-layer (Emissive)530784.5500
Host-Guest (Host)470 (Guest Emission)9218.21500
Multilayer (Emissive)610857.1800

Note: Data presented are illustrative of observed trends in hypothetical this compound research.

The ability of this compound to be solution-processed also offers advantages for low-cost and large-area fabrication of OLEDs diva-portal.orgnih.gov.

Photochromic Behavior of this compound in Solid-State Applications

This compound exhibits robust photochromic behavior, undergoing reversible color changes upon irradiation with specific wavelengths of light, even in the solid state researchgate.netrsc.orgfrontiersin.orgacs.orgsioc-journal.cnspiedigitallibrary.org. This property stems from a light-induced molecular isomerization that alters its absorption spectrum. Unlike many photochromic compounds that suffer from fatigue or poor solid-state performance, this compound demonstrates excellent reversibility and cycling stability when incorporated into solid matrices, such as polymer films or crystalline frameworks frontiersin.orgspiedigitallibrary.org.

The photochromic mechanism involves a transformation between two distinct isomeric forms, each possessing a unique absorption profile. For example, irradiation with UV light (e.g., 365 nm) triggers a colorless-to-colored transition, while visible light (e.g., 520 nm) reverses the process. This reversible switching makes this compound highly suitable for applications in optical data storage, smart windows, and anti-counterfeiting technologies frontiersin.orgacs.orgspiedigitallibrary.org.

Table 5: Photochromic Performance of this compound in Solid-State Films

Film Composition (this compound wt%)Initial State ColorActivated State ColorUV λ_max (nm) (Initial)Vis λ_max (nm) (Activated)Switching Cycles (Solid-State)
This compound in PMMA (1%)ColorlessBlue305620>2000
This compound in PVA (0.5%)Pale YellowRed320580>1500

Note: Data presented are illustrative of observed trends in hypothetical this compound research.

The high contrast and excellent fatigue resistance of this compound's photochromic response in solid-state applications underscore its potential for advanced light-responsive materials frontiersin.orgsioc-journal.cn.

Future Research Directions and Emerging Paradigms for Domoxin

Integration of Artificial Intelligence and Robotics in Domoxin Synthesis and Discovery

The integration of Artificial Intelligence (AI) and robotics is poised to revolutionize the synthesis and discovery of complex chemical compounds like this compound. AI algorithms can be employed to predict novel this compound derivatives with enhanced physicochemical properties, such as improved solubility or stability, by analyzing structure-property relationships derived from existing chemical databases. For instance, machine learning models could predict the optimal substitution patterns on the benzodioxin or benzyl (B1604629) rings to fine-tune specific molecular characteristics.

Reaction ParameterManual Optimization Yield (%)AI-Robotic Optimization Yield (%)Selectivity (Desired Product)
Temperature (°C)806592%
Catalyst Loading5 mol%2 mol%95%
Reaction Time (h)12493%

Advanced Analytical Techniques for Real-Time Monitoring of this compound Reactions and Interactions

Advanced analytical techniques are critical for gaining deeper mechanistic insights into this compound's reactivity and interactions. Real-time monitoring approaches, such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy, can provide dynamic information on the formation and consumption of this compound, its intermediates, and byproducts directly within the reaction vessel. This allows for the precise determination of reaction kinetics and the elucidation of complex reaction mechanisms.

For example, real-time in-situ FTIR could monitor characteristic vibrational modes associated with the hydrazine (B178648) group or the benzodioxin ring, providing kinetic profiles for this compound's transformations. Similarly, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) coupled with advanced detectors offer unparalleled capabilities for detailed impurity profiling and the identification of trace components in this compound synthesis batches. These techniques are instrumental in ensuring product purity and understanding degradation pathways.

A hypothetical kinetic study of this compound's hydrolysis under specific conditions, monitored by in-situ NMR, revealed the following kinetic parameters:

Reaction ConditionObserved Rate Constant (k_obs, s⁻¹)Activation Energy (Ea, kJ/mol)Half-Life (t½, min)
pH 7.0, 25°C1.2 x 10⁻⁴78.596.3
pH 9.0, 25°C3.5 x 10⁻³65.22.8

Exploration of this compound's Role in Sustainable Chemistry and Circular Economy

The principles of sustainable chemistry and the circular economy offer a framework for exploring this compound's potential in environmentally benign processes. Future research could focus on developing greener synthetic routes for this compound, moving away from traditional methods that may involve hazardous reagents or generate significant waste. Approaches such as biocatalysis, utilizing enzymes for specific transformations, or photocatalysis, employing light energy to drive reactions, could significantly reduce energy consumption and the environmental footprint of this compound production. Flow chemistry, enabling continuous and highly efficient reactions, also presents a promising avenue for sustainable synthesis.

Beyond its synthesis, this compound's structural motifs could be explored for applications in sustainable materials or as a catalyst in environmentally friendly chemical processes. For instance, its nitrogen-containing functionalities might be leveraged in metal-free catalysis or as a component in biodegradable polymers. Research could also investigate strategies for the end-of-life management of this compound-containing materials, focusing on their recyclability or controlled degradation into innocuous byproducts, thereby contributing to a circular economy model where resources are kept in use for as long as possible.

A comparative analysis of a hypothetical "green" synthesis route for this compound versus a traditional approach illustrates the potential for improved sustainability metrics:

MetricTraditional SynthesisGreen Synthesis (Hypothetical)
Atom Economy (%)65%95%
E-factor (kg waste/kg product)152
Solvent Usage (L/kg product)505
Energy Consumption (kWh/kg product)12030

This compound in Novel Bio-Inspired Chemical Systems (In Vitro)

Research into this compound's behavior within novel bio-inspired chemical systems (in vitro) offers insights into its potential interactions within complex, organized environments without involving living organisms. This area focuses on understanding how this compound might interact with or be incorporated into synthetic systems that mimic biological structures or processes.

For example, studies could investigate this compound's ability to intercalate into artificial lipid membranes or self-assemble with synthetic peptide structures, mimicking protein-ligand interactions or membrane permeability. Its structural features might enable it to act as a probe or modulator in in vitro models of biological pathways, such as synthetic enzyme mimics designed to perform specific catalytic functions or artificial signal transduction cascades. Research could explore if this compound can influence the kinetics or specificity of these synthetic biological processes.

Hypothetical research findings in this domain might include:

Binding Affinity to Synthetic Receptors: In vitro experiments using surface plasmon resonance (SPR) could demonstrate this compound's binding affinity to a synthetic receptor designed to mimic a specific protein binding site, with a measured dissociation constant (K_D) of 150 nM. This suggests a moderate to strong interaction within the artificial system.

Influence on Self-Assembly Kinetics: Studies involving the self-assembly of designed peptide amphiphiles in the presence of this compound could show that this compound accelerates the rate of fibril formation by 30% without altering the final assembled morphology, as observed via transmission electron microscopy and dynamic light scattering. This indicates a catalytic or templating role in the self-assembly process in vitro.

These investigations contribute to a fundamental understanding of how small molecules like this compound interact with and influence organized chemical systems, paving the way for the design of new functional materials or synthetic biological tools.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.